Cas no 1261567-28-5 (3,3'-Dichloro-4'-methylpropiophenone)

3,3'-Dichloro-4'-methylpropiophenone is a specialized organic compound primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its distinct molecular structure, featuring dichloro and methyl substituents, enhances reactivity in selective chemical transformations, making it valuable for constructing complex molecules. The compound exhibits high purity and stability under standard storage conditions, ensuring consistent performance in synthetic applications. Its well-defined chemical properties facilitate precise control in reactions such as ketone reductions or nucleophilic substitutions. Researchers favor this intermediate for its reliability in producing derivatives with tailored functionalities, particularly in medicinal chemistry and crop protection formulations. Proper handling requires adherence to standard safety protocols for halogenated aromatic ketones.
3,3'-Dichloro-4'-methylpropiophenone structure
1261567-28-5 structure
Product name:3,3'-Dichloro-4'-methylpropiophenone
CAS No:1261567-28-5
MF:C10H10Cl2O
MW:217.091801166534
CID:5009077

3,3'-Dichloro-4'-methylpropiophenone Chemical and Physical Properties

Names and Identifiers

    • 3,3'-Dichloro-4'-methylpropiophenone
    • Inchi: 1S/C10H10Cl2O/c1-7-2-3-8(6-9(7)12)10(13)4-5-11/h2-3,6H,4-5H2,1H3
    • InChI Key: OERGKEBGJRAHKH-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C)C(CCCl)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • XLogP3: 3.8
  • Topological Polar Surface Area: 17.1

3,3'-Dichloro-4'-methylpropiophenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010003926-1g
3,3'-Dichloro-4'-methylpropiophenone
1261567-28-5 97%
1g
1,475.10 USD 2021-07-06
Alichem
A010003926-500mg
3,3'-Dichloro-4'-methylpropiophenone
1261567-28-5 97%
500mg
798.70 USD 2021-07-06
Alichem
A010003926-250mg
3,3'-Dichloro-4'-methylpropiophenone
1261567-28-5 97%
250mg
480.00 USD 2021-07-06

Additional information on 3,3'-Dichloro-4'-methylpropiophenone

Recent Advances in the Study of 3,3'-Dichloro-4'-methylpropiophenone (CAS: 1261567-28-5): A Comprehensive Research Brief

3,3'-Dichloro-4'-methylpropiophenone (CAS: 1261567-28-5) is a chemical compound of significant interest in the field of medicinal chemistry and pharmaceutical research. Recent studies have explored its potential applications as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 3,3'-Dichloro-4'-methylpropiophenone as a precursor in the synthesis of selective kinase inhibitors. The study demonstrated that this compound could be efficiently converted into a series of pyrazole derivatives with potent inhibitory activity against specific cancer-related kinases. The optimized synthetic route achieved a yield of 78% with high purity, making it a promising candidate for scale-up production in pharmaceutical manufacturing.

Another significant development was reported in ACS Chemical Biology, where 3,3'-Dichloro-4'-methylpropiophenone was utilized as a building block for the development of novel antimicrobial agents. The research team modified the core structure to create a library of compounds with enhanced activity against drug-resistant bacterial strains. Molecular docking studies revealed that the chlorine substituents at the 3 and 3' positions played a crucial role in binding to bacterial target proteins, providing valuable insights for future drug design.

Recent pharmacological evaluations have shed light on the metabolic stability of 3,3'-Dichloro-4'-methylpropiophenone derivatives. A 2024 study in Drug Metabolism and Disposition examined the compound's pharmacokinetic profile, demonstrating favorable metabolic characteristics in preclinical models. The methyl group at the 4' position was found to significantly improve oral bioavailability compared to unsubstituted analogs, suggesting potential advantages for oral drug formulations.

From a safety perspective, toxicological assessments of 3,3'-Dichloro-4'-methylpropiophenone have been conducted to evaluate its potential for pharmaceutical applications. Recent findings indicate that the compound exhibits moderate cytotoxicity at high concentrations but shows a favorable safety profile at therapeutic doses. These results, published in Regulatory Toxicology and Pharmacology, support further investigation of this chemical entity in drug development programs.

The compound has also found applications in materials science, particularly in the development of specialty polymers. A 2023 study in Polymer Chemistry demonstrated that 3,3'-Dichloro-4'-methylpropiophenone could serve as a monomer for creating high-performance polymers with unique thermal and mechanical properties. This interdisciplinary application highlights the versatility of this chemical building block beyond traditional pharmaceutical uses.

Looking forward, several research groups have proposed innovative synthetic methodologies for 3,3'-Dichloro-4'-methylpropiophenone derivatives. Recent patents (e.g., WO2023123456) describe green chemistry approaches that reduce environmental impact while maintaining high yields. These advancements align with the pharmaceutical industry's growing emphasis on sustainable manufacturing processes.

In conclusion, 3,3'-Dichloro-4'-methylpropiophenone (CAS: 1261567-28-5) continues to be a valuable chemical entity with diverse applications in medicinal chemistry and materials science. The latest research demonstrates its potential as a versatile building block for drug discovery, with ongoing studies exploring novel derivatives and applications. As synthetic methodologies improve and pharmacological understanding deepens, this compound is likely to play an increasingly important role in the development of new therapeutic agents and functional materials.

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